An In-depth Technical Guide to 3-(4-Bromophenyl)-5,6-diphenyl-1,2,4-triazine: Synthesis, Structure, and Properties
An In-depth Technical Guide to 3-(4-Bromophenyl)-5,6-diphenyl-1,2,4-triazine: Synthesis, Structure, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-(4-Bromophenyl)-5,6-diphenyl-1,2,4-triazine. This molecule belongs to the 1,2,4-triazine class of heterocyclic compounds, which are recognized as privileged structures in medicinal chemistry and materials science. The strategic incorporation of a bromophenyl moiety at the 3-position, along with two phenyl groups at the 5- and 6-positions, imparts unique physicochemical and pharmacological properties. This guide details a robust synthetic protocol, discusses the rationale behind the experimental design, and presents expected analytical and spectroscopic data based on closely related structures. Furthermore, it explores the potential applications of this compound, particularly in drug discovery, based on the established biological activities of the 1,2,4-triazine scaffold.
Introduction: The Significance of the 1,2,4-Triazine Scaffold
The 1,2,4-triazine ring system is a six-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4. This nitrogen-rich core imparts a unique electronic character, making it a versatile scaffold in various scientific disciplines.[1][2] In medicinal chemistry, 1,2,4-triazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] The asymmetric nature of the 1,2,4-triazine ring, in contrast to the more symmetrical 1,3,5-triazine, results in a higher dipole moment and increased polarity, which can significantly influence a molecule's pharmacokinetic profile.[4]
The subject of this guide, 3-(4-Bromophenyl)-5,6-diphenyl-1,2,4-triazine, combines the key features of the 1,2,4-triazine core with the steric and electronic contributions of its substituents. The diphenyl groups at positions 5 and 6 provide a rigid, bulky framework, while the bromophenyl group at position 3 offers a site for further functionalization and can influence the molecule's biological activity and pharmacokinetic properties. The bromine atom, in particular, is a common feature in many pharmaceuticals, where it can enhance binding affinity to target proteins and improve metabolic stability.
Chemical Structure and Physicochemical Properties
The chemical structure of 3-(4-Bromophenyl)-5,6-diphenyl-1,2,4-triazine is characterized by a central 1,2,4-triazine ring substituted with a 4-bromophenyl group at the C3 position and two phenyl groups at the C5 and C6 positions.
Molecular Formula: C₂₁H₁₄BrN₃[5]
Molecular Weight: 388.26 g/mol [6]
InChI: InChI=1S/C21H14BrN3/c22-18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-25-21)16-9-5-2-6-10-16/h1-14H[5]
InChIKey: ZNSPMOPHKPFZSK-UHFFFAOYSA-N[5]
SMILES: C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4[5]
A summary of the predicted and key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₄BrN₃ | PubChem[5] |
| Molecular Weight | 388.26 g/mol | ChemicalBook[6] |
| XlogP (predicted) | 4.9 | PubChem[5] |
| Monoisotopic Mass | 387.0371 Da | PubChem[5] |
Synthesis of 3-(4-Bromophenyl)-5,6-diphenyl-1,2,4-triazine: A Validated Protocol
The synthesis of 3-substituted-5,6-diphenyl-1,2,4-triazines is well-documented, with a common and reliable method being the condensation of benzil (a 1,2-dicarbonyl compound) with an appropriate acid hydrazide in the presence of a cyclizing agent.[7] This approach provides a straightforward and efficient route to the desired triazine core.
Rationale for Synthetic Strategy
The chosen synthetic pathway, based on the work of Laakso and coworkers, involves a one-pot reaction that proceeds through the formation of a monoacylhydrazone intermediate, which then undergoes intramolecular cyclization to form the 1,2,4-triazine ring.[7] Acetic acid serves as both the solvent and a catalyst for the initial condensation, while ammonium acetate facilitates the subsequent cyclization and dehydration steps. This method is advantageous due to its operational simplicity and the ready availability of the starting materials.
Detailed Experimental Protocol
Materials:
-
Benzil
-
4-Bromobenzohydrazide
-
Glacial Acetic Acid
-
Ammonium Acetate
-
Ethanol (for recrystallization)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 equivalent), 4-bromobenzohydrazide (1.0 equivalent), and a catalytic amount of ammonium acetate.
-
Solvent Addition: Add a sufficient volume of glacial acetic acid to dissolve the reactants upon heating.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of cold water with stirring. A precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with water to remove any residual acetic acid and ammonium acetate.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the pure 3-(4-Bromophenyl)-5,6-diphenyl-1,2,4-triazine.
-
Drying: Dry the purified product in a vacuum oven.
Self-Validation: The purity of the final compound should be assessed by melting point determination and spectroscopic analysis (NMR, IR, and MS). The absence of starting material signals in the spectra and a sharp melting point are indicative of a successful synthesis and purification.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The protons of the two phenyl rings at positions 5 and 6 will likely appear as complex multiplets. The protons of the 4-bromophenyl ring will exhibit a characteristic AA'BB' splitting pattern, with two doublets corresponding to the protons ortho and meta to the bromine atom.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the triazine ring and the three phenyl rings. The carbons of the triazine ring are expected to resonate at lower field (higher ppm values) compared to the phenyl carbons.[8] The carbon attached to the bromine atom will show a characteristic chemical shift, and the remaining aromatic carbons will appear in the typical range of δ 120-140 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Characteristic stretching frequencies for the C=N and N=N bonds within the 1,2,4-triazine ring are expected in the region of 1600-1680 cm⁻¹.[8] Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching vibrations of the phenyl rings will appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected at lower frequencies.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should confirm the molecular formula of the compound. The mass spectrum will show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺ with the characteristic isotopic pattern for a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks).[8]
Structural Analysis and Molecular Interactions
The three-dimensional structure of 3-(4-Bromophenyl)-5,6-diphenyl-1,2,4-triazine is crucial for understanding its interactions with biological targets and its packing in the solid state. While a crystal structure for this specific compound is not available in the cited literature, analysis of related structures, such as 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline, reveals that the 1,2,4-triazine ring is nearly planar.[9] The phenyl substituents are typically twisted out of the plane of the triazine ring due to steric hindrance.[9]
In the solid state, the crystal packing is likely to be dominated by π-π stacking interactions between the aromatic rings of adjacent molecules.[9] Weak C-H···N hydrogen bonds may also contribute to the stability of the crystal lattice. The presence of the bromine atom could potentially lead to halogen bonding interactions, which are increasingly recognized for their role in crystal engineering and molecular recognition.
Potential Applications in Drug Discovery and Materials Science
The 1,2,4-triazine scaffold is a cornerstone in the development of novel therapeutic agents.[1] The introduction of a 5,6-diaryl substitution pattern has been particularly fruitful, leading to compounds with a wide array of pharmacological activities.[1]
Anticancer Activity
Numerous 5,6-diaryl-1,2,4-triazine derivatives have been reported to possess potent antiproliferative activity against various cancer cell lines.[1] These compounds can induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells.[1] The specific substitution at the 3-position of the triazine ring plays a crucial role in modulating this activity. The presence of the 4-bromophenyl group in the title compound makes it an interesting candidate for evaluation as an anticancer agent.
Enzyme Inhibition
Derivatives of 5,6-diphenyl-1,2,4-triazine have been shown to be effective inhibitors of various enzymes, including α-glucosidase, which is a target for the treatment of type 2 diabetes.[10] The structural features of 3-(4-Bromophenyl)-5,6-diphenyl-1,2,4-triazine make it a candidate for screening against a range of enzymatic targets.
Materials Science
The rigid, aromatic structure of 3-(4-Bromophenyl)-5,6-diphenyl-1,2,4-triazine suggests potential applications in materials science. Triazine derivatives are known to be useful in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials. The electron-deficient nature of the triazine ring can facilitate electron transport, a desirable property in such applications.
Conclusion
3-(4-Bromophenyl)-5,6-diphenyl-1,2,4-triazine is a molecule of significant interest due to its combination of a pharmacologically active 1,2,4-triazine core with strategically placed phenyl and bromophenyl substituents. This guide has provided a detailed, scientifically grounded overview of its structure, properties, and a reliable synthetic protocol. While specific experimental data for this compound remains to be published in readily accessible literature, the information provided herein, based on closely related and well-characterized analogs, offers a robust framework for its synthesis, characterization, and exploration of its potential applications in both medicinal chemistry and materials science. Further research into the biological activities and material properties of this compound is warranted and is expected to yield valuable scientific insights.
References
Sources
- 1. rsc.org [rsc.org]
- 2. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 3. arkat-usa.org [arkat-usa.org]
- 4. PubChemLite - 3-(4-bromophenyl)-5,6-diphenyl-1,2,4-triazine (C21H14BrN3) [pubchemlite.lcsb.uni.lu]
- 5. 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine synthesis - chemicalbook [chemicalbook.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 3-Bromo-5,6-diphenyl-1,2,4-triazine | Benchchem [benchchem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine | 864377-31-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 10. rsc.org [rsc.org]
